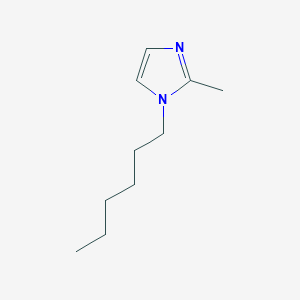
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride is an organic compound with the molecular formula C13H15ClN4. It is a derivative of benzene and is characterized by the presence of an azo group (-N=N-) and two amine groups (-NH2) attached to the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride typically involves the diazotization of o-toluidine followed by coupling with m-phenylenediamine. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process. The general steps are as follows:
Diazotization: o-Toluidine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with m-phenylenediamine in an acidic medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amine groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other azo compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-(p-Tolylazo)benzene-1,3-diamine monohydrochloride
- 4-(m-Tolylazo)benzene-1,3-diamine monohydrochloride
- 4-(o-Tolylazo)benzene-1,4-diamine monohydrochloride
Uniqueness
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride is unique due to the specific positioning of the azo and amine groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain chemical and industrial applications where other similar compounds may not be as effective.
属性
CAS 编号 |
6364-35-8 |
|---|---|
分子式 |
C13H14N4.ClH C13H15ClN4 |
分子量 |
262.74 g/mol |
IUPAC 名称 |
4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c1-9-4-2-3-5-12(9)16-17-13-7-6-10(14)8-11(13)15;/h2-8H,14-15H2,1H3;1H |
InChI 键 |
KFWVRNPOOBANAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


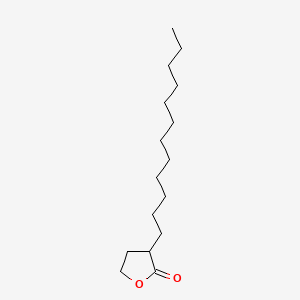
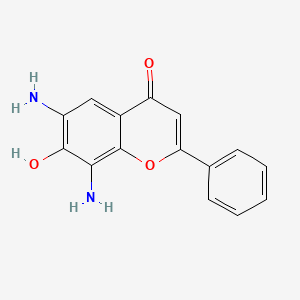
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
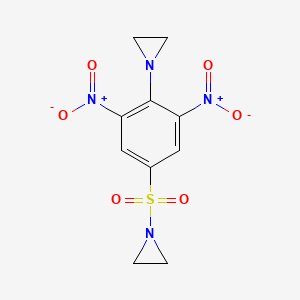

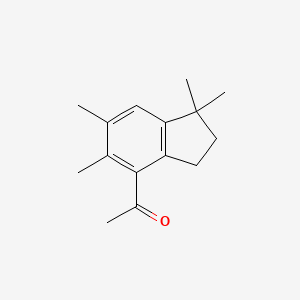
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

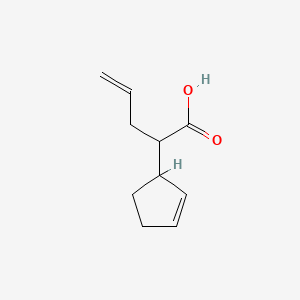
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
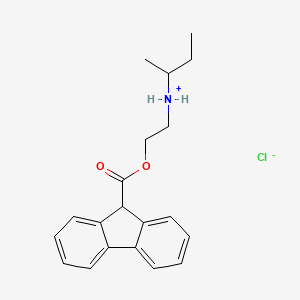
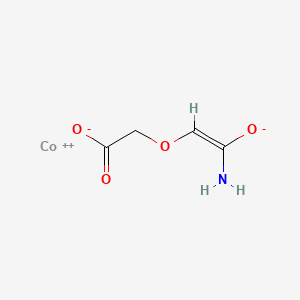
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
